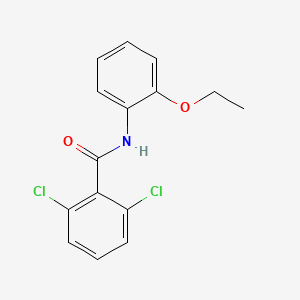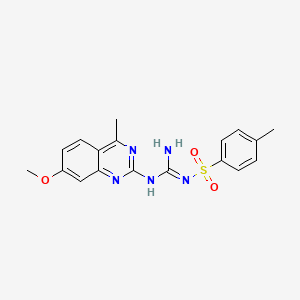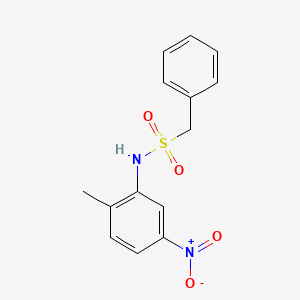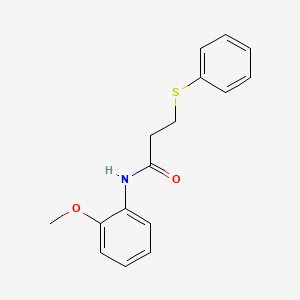
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
WAY-647064の合成には、特定の試薬と反応条件の使用を含む、複数のステップが含まれます。 詳細な合成経路は、所有権によって保護されており、公の文献で容易に入手できませんが、同様の化合物を合成するための一般的な方法は、多くの場合、以下を含みます。
付加反応: 無水メタノールとマロンジニトリルを乾燥塩化水素ガスと反応させます。
縮合反応: 脱酸剤とシアナミドを使用します。
環化反応: ルイス酸保護剤と乾燥塩化水素ガスを使用します。
メトキシ化反応: メタノールと水酸化ナトリウムを含む.
工業生産方法では、これらの反応を拡大し、収率と純度を最適化しながら、環境への影響を最小限に抑える可能性があります。
化学反応の分析
WAY-647064は、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を含む。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 通常、特定の条件下でハロゲン化化合物。
加水分解: 化合物分解のための酸性または塩基性条件を含む.
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
WAY-647064は、科学研究で幅広い用途があります。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: オキシトシン受容体および関連する生物学的経路への影響について研究されています。
医学: 特に社会的行動と認知に関連する状態の治療における潜在的な治療用途について調査されています。
作用機序
WAY-647064は、主にオキシトシン受容体アゴニストとしての作用によって効果を発揮します。 オキシトシン受容体に結合し、天然のオキシトシンの効果を模倣します。 この相互作用は、社会的認識や記憶に関与するものを含む、さまざまな分子標的や経路に影響を与える可能性があります .
6. 類似の化合物との比較
WAY-647064は、非ペプチド構造により、他のオキシトシン受容体アゴニストと比較してユニークです。 類似の化合物には以下が含まれます。
WAY-267,464: 異なる受容体結合特性を持つ別のオキシトシン受容体アゴニスト。
SR49059: 社会的行動にも影響を与えるバソプレシン受容体拮抗薬.
WAY-647064の独特の構造と作用機序は、研究や潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
WAY-647064 is unique compared to other oxytocin receptor agonists due to its non-peptide structure. Similar compounds include:
WAY-267,464: Another oxytocin receptor agonist with different receptor binding properties.
SR49059: A vasopressin receptor antagonist that also affects social behavior.
WAY-647064’s distinct structure and mechanism of action make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXZDQORLTRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)

![N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline](/img/structure/B5842687.png)



![ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-Oxo-4-[3-(piperidine-1-carbonyl)anilino]butanoic acid](/img/structure/B5842771.png)
